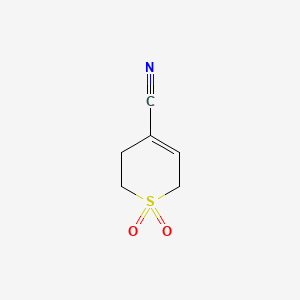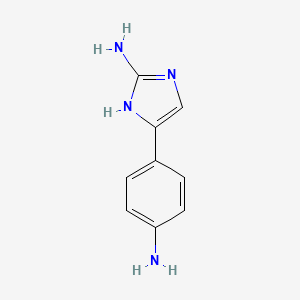
4-(4-aminophenyl)-1H-imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-aminophenyl)-1H-imidazol-2-amine is an organic compound that features an imidazole ring substituted with an aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-aminophenyl)-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitroacetophenone with an imidazole derivative under acidic conditions, followed by reduction of the nitro group to an amine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 4-(4-aminophenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like hydrazine.
Substitution: Halogenation can be achieved using halogens or halogenating agents under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Halogenated aromatic compounds.
科学研究应用
4-(4-aminophenyl)-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 4-(4-aminophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or interfere with essential enzymatic processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
4-aminophenylacetic acid: Used as an inhibitor in biological studies.
4-aminothiophenol: Employed in the synthesis of conjugates for DNA studies.
Uniqueness: 4-(4-aminophenyl)-1H-imidazol-2-amine stands out due to its imidazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
属性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
5-(4-aminophenyl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,10H2,(H3,11,12,13) |
InChI 键 |
JPXXVXVIFSXAPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


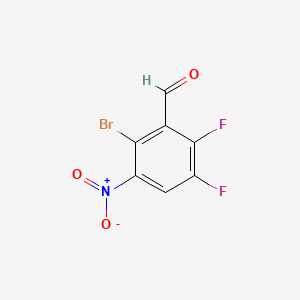
![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
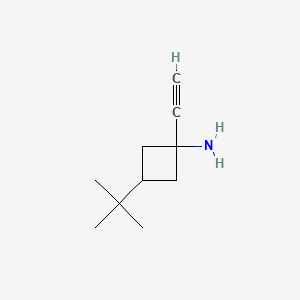
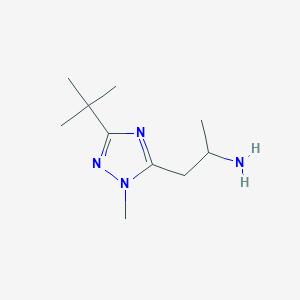
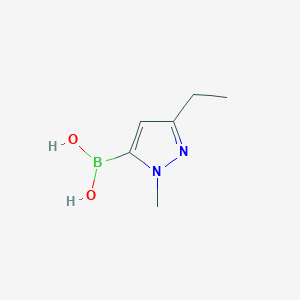
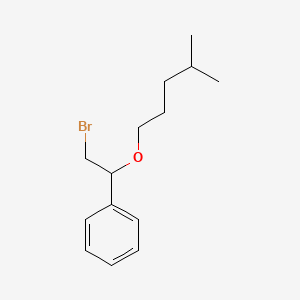

![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
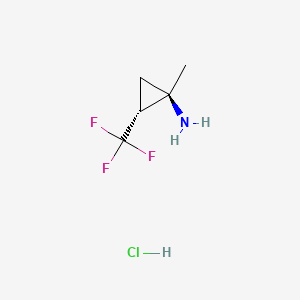
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
